2,6-Dichloro-4-methoxyquinoline
Description
2,6-Dichloro-4-methoxyquinoline is a halogenated quinoline derivative featuring chlorine atoms at positions 2 and 6 and a methoxy group at position 4. Quinoline derivatives are widely studied for their biological activities, including antimalarial, antimicrobial, and anticancer properties, which are influenced by substituent patterns and electronic effects .
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
2,6-dichloro-4-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-9-5-10(12)13-8-3-2-6(11)4-7(8)9/h2-5H,1H3 |
InChI Key |
BTRIRBCYWHOGRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Antibacterial Properties
Recent studies have highlighted the potential of quinoline derivatives, including 2,6-Dichloro-4-methoxyquinoline, as effective antibacterial agents. For instance, quinoline compounds have shown promising activity against Clostridium difficile, a notable pathogen responsible for severe gastrointestinal infections. In vitro tests indicated that certain quinoline derivatives displayed minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL against this bacterium, comparable to traditional antibiotics like Vancomycin .
Antimalarial Activity
Quinoline derivatives are historically significant in the treatment of malaria. Research has indicated that compounds similar to this compound exhibit larvicidal effects on malaria vectors. A study demonstrated that a synthesized quinoline derivative showed lethal toxicity against larval populations of malaria vectors at concentrations ranging from 4.408 µM/mL to 7.958 µM/mL . This suggests that this compound could potentially be developed into an effective anti-malarial agent.
Cancer Research
The quinoline structure is also associated with various anticancer activities. Compounds within this category have been explored for their ability to inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of specific kinases and DNA topoisomerases . Given the structural similarities, this compound may exhibit similar properties warranting further investigation.
Agricultural Applications
Insecticidal Activity
This compound has been identified as a chitin synthesis inhibitor, which is crucial for insect development. This characteristic makes it a candidate for use in pest control formulations targeting agricultural pests such as bollworms. The compound's high insecticidal and ovicidal activity suggests its potential as an effective biopesticide .
Synthesis and Formulation
Synthetic Methodologies
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methods have improved the efficiency of producing this compound while minimizing byproducts . These methodologies are essential for scaling up production for commercial applications in both pharmaceuticals and agriculture.
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 1.0 | Clostridium difficile |
| Vancomycin | 0.5 | Clostridium difficile |
| Compound from study | ≤ 4.0 | Various Gram-positive bacteria |
Table 2: Insecticidal Efficacy
| Compound | Lethal Concentration (µM/mL) | Target Pest |
|---|---|---|
| This compound | 4.408 - 7.958 | Bollworm larvae |
| Hexaflumuron | Variable | Various insects |
Case Studies
Case Study 1: Antibacterial Efficacy Against C. difficile
In a controlled study involving mice infected with C. difficile, administration of a quinoline derivative led to a significant reduction in bacterial load and symptoms associated with infection. The treated group showed a survival rate increase of 20% compared to controls over five days .
Case Study 2: Insecticidal Application
Field trials utilizing formulations containing chitin synthesis inhibitors demonstrated effective control over bollworm populations in cotton crops, leading to improved yields and reduced pesticide resistance development .
Comparison with Similar Compounds
Structural and Substituent Variations
Substituent positions and types significantly impact physicochemical properties and reactivity. Key analogues include:
Physical Properties
Chlorine and methoxy groups influence melting points, solubility, and crystallinity:
Inference for this compound: The presence of two Cl atoms likely increases melting point compared to mono-chlorinated analogues, as seen in 4-Chloro-6,7-dimethoxyquinoline.
Preparation Methods
Reaction Mechanism
The substitution occurs at the 4-position due to the electron-withdrawing effect of adjacent chlorines, which activate the pyridine ring for nucleophilic attack. Sodium hydride (NaH) deprotonates methanol to generate a methoxide ion, which displaces the chlorine at position 4.
Reaction Scheme:
Optimized Protocol
Key Parameters:
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Temperature | 0–20°C | >25°C increases side products |
| NaH Equivalents | 1.05 eq | <1.0 eq reduces conversion |
| Reaction Time | 16 h | <12 h lowers yield |
Quinoline Ring Construction via Cyclization
Alternative routes construct the quinoline core with pre-installed substituents. While less common, these methods avoid handling polychlorinated intermediates.
Gould-Jacobs Cyclization
This classical approach involves condensing an aniline derivative with a β-keto ester, followed by cyclodehydration. For this compound:
-
Start with 3,5-dichloro-4-methoxyaniline.
-
Condense with ethyl acetoacetate.
Challenges:
-
Limited commercial availability of 3,5-dichloro-4-methoxyaniline.
-
Requires strict temperature control to prevent decomposition.
Halogenation of 4-Methoxyquinoline
Direct chlorination of 4-methoxyquinoline offers theoretical simplicity but faces regioselectivity issues.
Electrophilic Chlorination
-
Reagents: Cl₂, FeCl₃ catalyst.
-
Conditions: 40–60°C in chlorinated solvents.
-
Outcome: Mixture of 2,6-dichloro- (major) and 2,5-dichloro-4-methoxyquinoline (minor).
Selectivity Factors:
-
Electron-donating methoxy group directs chlorination to positions 2 and 6.
-
Steric hindrance at position 8 limits substitution.
Catalytic Hydrogenation of Nitro Precursors
A patent-pending method reduces 2,6-dichloro-4-nitroquinoline to the amine, followed by diazotization and methoxylation.
Steps:
-
Catalytic hydrogenation of 2,6-dichloro-4-nitroquinoline (H₂, Pt/C, ethanol).
-
Diazotization of the amine (NaNO₂, HCl).
-
Methoxylation (Cu(I)-methoxide).
Advantages:
-
High purity (>99%).
-
Scalable to industrial production.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Nucleophilic Substitution | 94 | 98 | High | Low |
| Gould-Jacobs | 65–75 | 90 | Moderate | High |
| Direct Chlorination | 55 | 85 | Low | Moderate |
| Hydrogenation | 82 | 99 | High | High |
Emerging Techniques
Flow Chemistry
Continuous-flow reactors minimize exothermic risks during NaH-mediated reactions. Pilot studies show:
Q & A
Basic: What are the standard synthetic routes for 2,6-Dichloro-4-methoxyquinoline, and how do reaction conditions influence yield?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves chlorination of 4-methoxyquinoline derivatives using phosphorus oxychloride (POCl₃) under reflux. For example, describes a protocol where 6,7-dimethoxynaphthalen-1-ol reacts with POCl₃ at reflux (6 hours, excess reagent) to yield a chloro-substituted quinoline derivative (70% yield after purification). Key factors affecting yield include:
- Reaction time and temperature : Prolonged heating (≥6 hours) ensures complete chlorination but may degrade thermally sensitive intermediates.
- Purification : Column chromatography (e.g., petroleum ether:EtOAc = 8:1) is critical for isolating high-purity products .
- Substituent positioning : Steric hindrance from the methoxy group at the 4-position may slow chlorination at the 2- and 6-positions, necessitating optimized stoichiometry.
Advanced: How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
Methodological Answer:
Regioselective substitution at the 2- or 6-chloro positions requires careful control of reaction conditions:
- Catalytic cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling selectively targets the 6-chloro position due to lower steric hindrance. For instance, highlights similar reactions using arylboronic acids under inert atmospheres (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
- Nucleophilic aromatic substitution (SNAr) : Electron-withdrawing methoxy groups activate the quinoline ring, but bulky nucleophiles preferentially attack the 2-position. notes that methoxy groups enhance electron density at adjacent positions, altering reactivity patterns .
- Computational guidance : DFT calculations predict charge distribution and transition states to prioritize reaction sites .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : The methoxy group (~δ 3.8–4.0 ppm in ¹H NMR) and aromatic protons (δ 7.2–8.6 ppm) provide structural fingerprints. reports distinct splitting patterns for adjacent chloro substituents (e.g., doublets at δ 8.57 ppm for H-3 and H-5 in similar quinolines) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl· or OCH₃ groups) .
- IR spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate functional groups .
Advanced: How can conflicting crystallographic and computational data on molecular planarity be resolved?
Methodological Answer:
Discrepancies between X-ray crystallography (showing planar quinoline cores) and DFT calculations (predicting slight non-planarity) arise from environmental effects:
- Crystal packing forces : observes intramolecular C–H···Cl interactions that enforce planarity in solid-state structures, whereas gas-phase computations ignore these forces .
- Solvent effects : Polar solvents (e.g., DMSO) may induce torsional strain, as noted in for similar methoxyquinoline derivatives .
- Validation : Compare multiple computational methods (e.g., MP2 vs. DFT-D3) and cross-reference with variable-temperature NMR to assess dynamic planarization .
Basic: What are the primary degradation pathways of this compound under ambient conditions?
Methodological Answer:
Stability studies reveal two major pathways:
- Hydrolysis : The 4-methoxy group undergoes demethylation in acidic or aqueous conditions (e.g., HCl/H₂O), forming 4-hydroxy derivatives. notes analogous degradation in hydroxyquinoline-carboxylic acids .
- Photodegradation : UV exposure cleaves C–Cl bonds, producing chloro-free radicals detectable via EPR spectroscopy. Store samples in amber vials under inert gas .
Advanced: How can this compound serve as a scaffold for kinase inhibitor design?
Methodological Answer:
The quinoline core mimics ATP-binding motifs in kinase active sites. Strategies include:
- Fragment-based drug design (FBDD) : Introduce substituents at the 2- and 6-positions to enhance hydrophobic interactions. demonstrates that 2-arylethenyl groups improve binding affinity for Alzheimer’s disease targets .
- Bioisosteric replacement : Replace chloro groups with trifluoromethyl or cyano moieties to modulate potency and solubility (see for halogen-substituted quinoline analogs) .
- Kinase profiling : Use SPR or thermal shift assays to screen against kinase libraries, prioritizing compounds with IC₅₀ < 100 nM .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Methodological Answer:
Recrystallization from methanol or ethanol (slow evaporation at 4°C) yields high-purity crystals. achieved 99% purity for a similar compound using methanol, with crystal packing stabilized by C–H···O interactions . Avoid DMSO or DMF due to high boiling points and residue retention.
Advanced: How do electronic effects of the 4-methoxy group influence electrochemical properties?
Methodological Answer:
The electron-donating methoxy group increases HOMO energy, enhancing redox activity. Cyclic voltammetry (CV) in acetonitrile shows:
- Anodic peaks : Oxidation at ~1.2 V (vs. Ag/AgCl) correlates with methoxy group participation.
- Cathodic peaks : Reduction of chloro substituents occurs at −0.8 V, with peak currents influenced by substituent electronic effects .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation ( classifies similar chloroquinolines as irritants) .
- Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release of chlorinated byproducts .
Advanced: Can machine learning predict biological activity of this compound derivatives?
Methodological Answer:
Yes. Train QSAR models using datasets from (e.g., IC₅₀ values for quinoline-based kinase inhibitors). Features include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
